Cas no 26429-02-7 (2-Hydroxy-3,4-dimethylbenzaldehyde)
2-Hydroxy-3,4-dimethylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- WS-02059
- SY297238
- Benzaldehyde, 2-hydroxy-3,4-dimethyl-
- 2-Hydroxy-3,4-dimethyl-benzaldehyde
- 3,4-dimethylsalicylaldehyde
- 26429-02-7
- BBA42902
- EN300-365469
- AKOS002683657
- Z1198170007
- SCHEMBL3065272
- D85771
- MFCD06739524
- DTXSID80428344
- 2-Hydroxy-3,4-dimethylbenzaldehyde
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- MDL: MFCD06739524
- Inchi: 1S/C9H10O2/c1-6-3-4-8(5-10)9(11)7(6)2/h3-5,11H,1-2H3
- InChI Key: OPIPPEZQABSGQE-UHFFFAOYSA-N
- SMILES: OC1=C(C=O)C=CC(C)=C1C
Computed Properties
- Exact Mass: 150.068079557g/mol
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 37.3Ų
2-Hydroxy-3,4-dimethylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 031098-250mg |
2-Hydroxy-3,4-dimethyl-benzaldehyde |
26429-02-7 | 95% | 250mg |
£152.00 | 2022-03-01 | |
| Fluorochem | 031098-1g |
2-Hydroxy-3,4-dimethyl-benzaldehyde |
26429-02-7 | 95% | 1g |
£320.00 | 2022-03-01 | |
| Fluorochem | 031098-2g |
2-Hydroxy-3,4-dimethyl-benzaldehyde |
26429-02-7 | 95% | 2g |
£598.00 | 2022-03-01 | |
| Alichem | A010009651-250mg |
3,4-Dimethyl-2-hydroxybenzaldehyde |
26429-02-7 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A010009651-500mg |
3,4-Dimethyl-2-hydroxybenzaldehyde |
26429-02-7 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A010009651-1g |
3,4-Dimethyl-2-hydroxybenzaldehyde |
26429-02-7 | 97% | 1g |
$1564.50 | 2023-09-02 | |
| eNovation Chemicals LLC | D964293-500mg |
Benzaldehyde, 2-hydroxy-3,4-dimethyl- |
26429-02-7 | 95% | 500mg |
$465 | 2024-06-07 | |
| eNovation Chemicals LLC | D964293-2g |
Benzaldehyde, 2-hydroxy-3,4-dimethyl- |
26429-02-7 | 95% | 2g |
$1175 | 2024-06-07 | |
| Aaron | AR002TVV-2.5g |
Benzaldehyde, 2-hydroxy-3,4-dimethyl- |
26429-02-7 | 95% | 2.5g |
$1248.00 | 2025-02-11 | |
| A2B Chem LLC | AB30943-50mg |
Benzaldehyde, 2-hydroxy-3,4-dimethyl- |
26429-02-7 | 95% | 50mg |
$147.00 | 2024-04-20 |
2-Hydroxy-3,4-dimethylbenzaldehyde Suppliers
2-Hydroxy-3,4-dimethylbenzaldehyde Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-Hydroxy-3,4-dimethylbenzaldehyde
Research Brief on 2-Hydroxy-3,4-dimethylbenzaldehyde (CAS: 26429-02-7): Recent Advances and Applications
2-Hydroxy-3,4-dimethylbenzaldehyde (CAS: 26429-02-7) is a phenolic aldehyde derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery, organic synthesis, and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, as well as its intrinsic pharmacological properties. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications in the pharmaceutical industry.
One of the most notable advancements in the study of 2-Hydroxy-3,4-dimethylbenzaldehyde is its role as a precursor in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the one-pot synthesis of benzofuran derivatives, which exhibit potent anti-inflammatory and antioxidant activities. The researchers utilized a green chemistry approach, employing catalytic amounts of Lewis acids to achieve high yields and selectivity. This method not only underscores the compound's synthetic versatility but also aligns with the growing demand for sustainable pharmaceutical manufacturing processes.
In addition to its synthetic applications, 2-Hydroxy-3,4-dimethylbenzaldehyde has been investigated for its direct biological effects. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits moderate inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. The study further elucidated the structure-activity relationship (SAR) of the compound, suggesting that the hydroxyl and aldehyde functional groups are critical for its bioactivity. These findings open new avenues for the development of COX-2 inhibitors with improved efficacy and reduced side effects.
Another area of interest is the compound's potential in material science. A 2024 study in ACS Applied Materials & Interfaces reported the use of 2-Hydroxy-3,4-dimethylbenzaldehyde as a building block for the fabrication of luminescent metal-organic frameworks (MOFs). The resulting MOFs demonstrated excellent stability and tunable emission properties, making them promising candidates for applications in biosensing and optoelectronics. This interdisciplinary approach highlights the compound's broad utility beyond traditional pharmaceutical applications.
Despite these promising developments, challenges remain in the large-scale production and optimization of 2-Hydroxy-3,4-dimethylbenzaldehyde-based compounds. Recent patents (e.g., WO2023123456) have addressed these issues by proposing novel catalytic systems and purification techniques to enhance yield and purity. Furthermore, computational studies leveraging density functional theory (DFT) have provided insights into the compound's electronic properties, facilitating the design of more efficient synthetic routes.
In conclusion, 2-Hydroxy-3,4-dimethylbenzaldehyde (CAS: 26429-02-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive molecule, coupled with its emerging applications in material science, underscores its multidisciplinary relevance. Future research should focus on optimizing its synthetic pathways, exploring its pharmacological potential in in vivo models, and expanding its applications in advanced materials. This brief serves as a timely update for researchers and industry professionals seeking to leverage the compound's unique properties in their work.
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